2-(4-Methylphenyl)morpholine
Overview
Description
2-(4-Methylphenyl)morpholine is an organic compound with the molecular formula C11H15NO. It is a morpholine derivative where the morpholine ring is substituted with a 4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)morpholine typically involves the reaction of 4-methylphenylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the morpholine ring. The reaction conditions usually involve moderate temperatures and pressures to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various receptors and enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a similar structure but without the 4-methylphenyl group.
4-Methylmorpholine: A derivative with a methyl group on the morpholine ring.
Phenylmorpholine: A derivative with a phenyl group on the morpholine ring.
Uniqueness
2-(4-Methylphenyl)morpholine is unique due to the presence of both the morpholine ring and the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methylphenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVNCBSWLLQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404707 | |
Record name | 2-(4-methylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739328-82-6 | |
Record name | 2-(4-methylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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